molecular formula C23H19Cl2N3O3 B4162504 5-Chloro-7-[(2-chloro-4,5-dimethoxyphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol

5-Chloro-7-[(2-chloro-4,5-dimethoxyphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol

Cat. No.: B4162504
M. Wt: 456.3 g/mol
InChI Key: DLYDEEJRPMOIBZ-UHFFFAOYSA-N
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Description

5-Chloro-7-[(2-chloro-4,5-dimethoxyphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-7-[(2-chloro-4,5-dimethoxyphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol typically involves multi-step organic reactions. One common approach is to start with the quinoline backbone and introduce the chloro and dimethoxyphenyl groups through electrophilic aromatic substitution reactions. The pyridinylamino group can be introduced via nucleophilic substitution reactions. The final step often involves the formation of the quinolinol moiety through a cyclization reaction under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize by-products. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-7-[(2-chloro-4,5-dimethoxyphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinolinone derivatives, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

5-Chloro-7-[(2-chloro-4,5-dimethoxyphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 5-Chloro-7-[(2-chloro-4,5-dimethoxyphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2,4-dimethoxyphenyl isocyanate: Shares the dimethoxyphenyl group but differs in its isocyanate functionality.

    5-chloro-2-methyl-4-isothiazolin-3-one: Contains a chloro group and a heterocyclic ring but has different functional groups.

Uniqueness

5-Chloro-7-[(2-chloro-4,5-dimethoxyphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol is unique due to its combination of functional groups and its potential for diverse chemical reactions and applications. Its structure allows for specific interactions with molecular targets, making it valuable in various research and industrial contexts.

Properties

IUPAC Name

5-chloro-7-[(2-chloro-4,5-dimethoxyphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19Cl2N3O3/c1-30-18-11-14(17(25)12-19(18)31-2)21(28-20-7-3-4-8-26-20)15-10-16(24)13-6-5-9-27-22(13)23(15)29/h3-12,21,29H,1-2H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLYDEEJRPMOIBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(C2=CC(=C3C=CC=NC3=C2O)Cl)NC4=CC=CC=N4)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Chloro-7-[(2-chloro-4,5-dimethoxyphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol
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5-Chloro-7-[(2-chloro-4,5-dimethoxyphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol
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5-Chloro-7-[(2-chloro-4,5-dimethoxyphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol
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5-Chloro-7-[(2-chloro-4,5-dimethoxyphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol
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5-Chloro-7-[(2-chloro-4,5-dimethoxyphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol
Reactant of Route 6
5-Chloro-7-[(2-chloro-4,5-dimethoxyphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol

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